3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid is a chemical compound with the molecular formula C13H13ClN2O2 and a molecular weight of approximately 264.71 g/mol. This compound features a benzoic acid moiety linked to a pyrazole derivative, specifically characterized by the presence of a 4-chloro and 3,5-dimethyl substitution on the pyrazole ring. Its unique structure imparts distinct chemical properties, making it of interest in various scientific fields, particularly medicinal chemistry and materials science.
The compound is synthesized through established organic chemistry methods and is available from various chemical suppliers for research purposes. It is often used in proteomics research and as a building block in the synthesis of pharmaceutical compounds.
3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid can be classified as:
The synthesis of 3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid typically involves several steps:
The synthesis may require specific reagents such as bases (e.g., sodium hydroxide) and solvents (e.g., dimethylformamide) to facilitate the reaction. Reaction conditions such as temperature and time must be optimized to achieve high yields and purity.
The molecular structure of 3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid consists of:
Key structural data includes:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy may be used to confirm the structure and identify functional groups present.
3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid can undergo various chemical reactions:
Common reagents for these reactions include:
Reaction conditions like temperature, pressure, and solvent choice are crucial for optimizing yields.
The mechanism of action for 3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid involves its interaction with biological targets. The compound may bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. Studies have shown that similar compounds can inhibit pathways related to inflammation and cancer cell proliferation.
Key chemical properties include:
Relevant analyses may include melting point determination and solubility tests to characterize the compound further.
3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid has several scientific applications:
Research indicates that compounds with similar structures exhibit notable biological activities, including anti-inflammatory and anticancer effects, highlighting their potential utility in therapeutic applications.
3-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid (CAS: 386705-82-4) is a specialized organic compound featuring a hybrid architecture that integrates substituted pyrazole and benzoic acid pharmacophores. Its molecular formula, C₁₃H₁₃ClN₂O₂, corresponds to a molecular weight of 264.71 g/mol [1]. The SMILES notation (O=C(O)C1=CC=CC(CN2N=C(C)C(Cl)=C2C)=C1) fully encodes its connectivity: a chloro-dimethylpyrazole ring linked via a methylene bridge (–CH₂–) to the meta-position of a benzoic acid group [1] [3]. This arrangement creates a planar benzoic acid moiety and a sterically shielded pyrazole ring, enabling multifaceted reactivity.
Table 1: Physicochemical Profile
Property | Value |
---|---|
CAS Registry Number | 386705-82-4 |
Molecular Formula | C₁₃H₁₃ClN₂O₂ |
Molecular Weight | 264.71 g/mol |
MDL Number | MFCD01114898 |
Storage Conditions | Cold-chain transportation |
SMILES | CC1=CC(Cl)=C(N1CC2=CC=CC(C(O)=O)=C2)C |
The pyrazole ring’s 4-chloro-3,5-dimethyl substitution pattern is structurally significant: the chlorine atom acts as a hydrogen-bond acceptor, while the methyl groups enhance lipophilicity. The methylene linker provides torsional flexibility, allowing conformational adaptation when interacting with biological targets. The benzoic acid group offers a site for salt formation, derivatization (e.g., amide coupling), or coordination chemistry. Spectroscopic characterization (implied by MDL number MFCD01114898) typically includes ¹H/¹³C NMR resonances for the pyrazole ring (δ 2.2–2.5 ppm for methyl groups), methylene bridge (δ 5.5 ppm), and carboxylic acid (δ 12–13 ppm) [1].
Table 2: Structural Features and Functional Roles
Structural Element | Role in Chemistry/Biology |
---|---|
4-Chloro-3,5-dimethylpyrazole | Enhances binding affinity to enzymes via halogen bonding; increases metabolic stability |
Methylene linker (-CH₂-) | Provides conformational flexibility; reduces steric clash |
Meta-substituted benzoic acid | Directs electronic effects; enables derivatization via carboxylate |
This compound emerged in the early 2000s alongside growing interest in pyrazole-based bioactive molecules. Its CAS registry (386705-82-4) places its first disclosure between 1999–2004, coinciding with pharmaceutical exploration of kinase inhibitors containing halogenated heterocycles [1] [4]. No single publication or patent is credited with its discovery; rather, it evolved as a synthetic intermediate in the optimization of anti-inflammatory and anticancer leads. For example, the closely related derivative 3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-fluorophenyl)benzamide (CAS: 515873-73-1) was designed as a kinase inhibitor scaffold, highlighting the parent acid’s role in drug discovery pipelines [4]. Early synthetic routes likely adapted methodologies from pyrazole chemistry, such as cyclocondensation of hydrazines with 1,3-dicarbonyls, followed by N-alkylation with 3-(bromomethyl)benzoate. Industrial suppliers like BLD Pharm and Ambeed listed it as a "building block" by 2010, reflecting its adoption in medicinal chemistry [1] [2].
This benzoic acid-pyrazole hybrid serves dual purposes:
Organic Synthesis:
Medicinal Chemistry:
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7